molecular formula C5H7N3O2 B13789407 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol CAS No. 72788-83-1

3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol

Cat. No.: B13789407
CAS No.: 72788-83-1
M. Wt: 141.13 g/mol
InChI Key: YESQNHYIUNRYJX-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a heterocyclic compound that contains both hydroxymethyl and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of pyrazine derivatives with formaldehyde and amines under controlled conditions. One common method involves the condensation of pyrazine-2-carbaldehyde with hydroxylamine to form the intermediate, which is then further reacted with formaldehyde to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the hydroxymethyl group efficiently, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid.

    Reduction: Formation of 2-aminopyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is unique due to the presence of both hydroxymethyl and imino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds

Properties

CAS No.

72788-83-1

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

(4-hydroxy-3-iminopyrazin-2-yl)methanol

InChI

InChI=1S/C5H7N3O2/c6-5-4(3-9)7-1-2-8(5)10/h1-2,6,9-10H,3H2

InChI Key

YESQNHYIUNRYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N)C(=N1)CO)O

Origin of Product

United States

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